molecular formula C8H8N4O B7723982 2,6-diamino-1H-quinazolin-4-one

2,6-diamino-1H-quinazolin-4-one

Cat. No.: B7723982
M. Wt: 176.18 g/mol
InChI Key: YCRCNZBZUQLULA-UHFFFAOYSA-N
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Description

2,6-Diamino-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions to form the quinazolinone core . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst for efficient cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various quinazoline derivatives with modified functional groups .

Comparison with Similar Compounds

Uniqueness: 2,6-Diamino-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at positions 2 and 6 make it a versatile intermediate for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2,6-diamino-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCNZBZUQLULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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